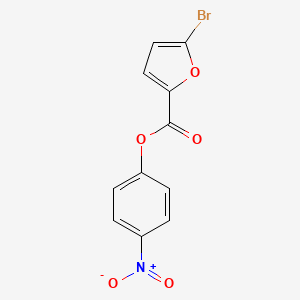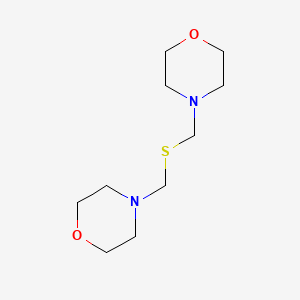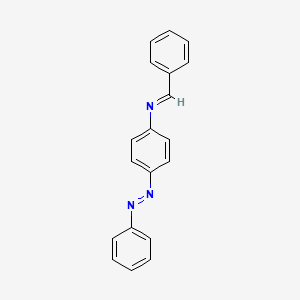
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenylacetic acid derivative is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The phenyl rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation reactions using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group may yield carboxylic acids, while reduction of the phenyl rings can produce cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simpler analog with a single phenyl ring and a carboxylic acid group.
Benzylacetic acid: Contains a benzyl group attached to the acetic acid moiety.
(4-(2-(4-Methoxyphenyl)ethyl)phenyl)acetic acid: Similar structure with a methoxy group instead of a carboxymethyl group.
Uniqueness
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is unique due to the presence of the carboxymethyl group, which imparts specific chemical and biological properties. This functional group allows for diverse chemical modifications and interactions, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
93878-05-8 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-[4-[2-[4-(carboxymethyl)phenyl]ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)11-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)12-18(21)22/h3-10H,1-2,11-12H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
AVKKQLQNLSEZBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)



